Cas no 1567984-81-9 ((1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol is a chiral fluorinated alcohol derivative with significant utility in synthetic organic chemistry and pharmaceutical applications. Its key structural features—a trifluoromethyl group and a fluorine-substituted aromatic ring—impart enhanced stability and reactivity, making it valuable as an intermediate in the synthesis of bioactive compounds. The stereospecific (1S)-configuration ensures high enantioselectivity, which is critical for chiral drug development. The compound’s fluorine-rich structure also contributes to improved metabolic stability and lipophilicity, advantageous in medicinal chemistry. Its purity and well-defined stereochemistry make it suitable for precision applications, including asymmetric synthesis and the preparation of fluorinated analogs in drug discovery.
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol structure
1567984-81-9 structure
Product name:(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
CAS No:1567984-81-9
MF:C9H8F4O
MW:208.152836799622
CID:5951056
PubChem ID:104373888

(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
    • EN300-1935752
    • 1567984-81-9
    • Inchi: 1S/C9H8F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1
    • InChI Key: LWHAEKRZDHGPRO-QMMMGPOBSA-N
    • SMILES: FC([C@H](C1C=C(C=CC=1C)F)O)(F)F

Computed Properties

  • Exact Mass: 208.05112752g/mol
  • Monoisotopic Mass: 208.05112752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.6

(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1935752-10.0g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
10g
$5774.0 2023-06-02
Enamine
EN300-1935752-0.05g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
0.05g
$888.0 2023-09-17
Enamine
EN300-1935752-5g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
5g
$3065.0 2023-09-17
Enamine
EN300-1935752-1.0g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
1g
$1343.0 2023-06-02
Enamine
EN300-1935752-0.5g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
0.5g
$1014.0 2023-09-17
Enamine
EN300-1935752-1g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
1g
$1057.0 2023-09-17
Enamine
EN300-1935752-5.0g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
5g
$3894.0 2023-06-02
Enamine
EN300-1935752-0.1g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
0.1g
$930.0 2023-09-17
Enamine
EN300-1935752-0.25g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
0.25g
$972.0 2023-09-17
Enamine
EN300-1935752-2.5g
(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol
1567984-81-9
2.5g
$2071.0 2023-09-17

Additional information on (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Comprehensive Overview of (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol (CAS No. 1567984-81-9)

(1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol is a fluorinated organic compound with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group and a fluorinated aromatic ring, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS No. 1567984-81-9 is widely referenced in scientific literature, highlighting its importance in modern chemistry.

The growing interest in fluorinated compounds stems from their enhanced metabolic stability and bioavailability, which are critical in drug development. Researchers are particularly focused on (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol due to its potential role in creating chiral building blocks for asymmetric synthesis. This aligns with current trends in green chemistry and sustainable synthesis, where efficiency and environmental impact are prioritized.

In the context of AI-driven drug discovery, this compound has garnered attention for its compatibility with machine learning models that predict molecular properties. Its structural features, such as the stereocenter at the 1-position, are often analyzed using computational chemistry tools, making it a subject of interest in cheminformatics studies. These applications resonate with the increasing demand for data-driven research in life sciences.

From a synthetic perspective, (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol is often synthesized via asymmetric reduction of corresponding ketones, employing chiral catalysts or enzymes. This method aligns with industry preferences for atom-economical processes, reducing waste and improving yield. The compound's high enantiomeric purity is crucial for applications in pharmaceutical intermediates, where stereochemistry dictates biological activity.

Analytical characterization of CAS No. 1567984-81-9 typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure precise quality control, addressing the stringent requirements of regulatory compliance in chemical manufacturing. The compound's thermal stability and solubility profile are also frequently studied, as they influence formulation strategies in drug development.

Emerging discussions in precision medicine have further highlighted the relevance of fluorinated compounds like (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol. Its potential to modulate drug-target interactions through fluorine effects makes it a candidate for personalized therapeutics. This connection to cutting-edge medical research enhances its visibility in academic and industrial searches.

Environmental considerations are another key aspect. The compound's biodegradability and eco-toxicity profiles are under scrutiny, reflecting broader concerns about sustainable chemical practices. Researchers are exploring catalytic degradation methods to address end-of-lifecycle challenges, ensuring compliance with green chemistry principles.

In summary, (1S)-2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-ol (CAS No. 1567984-81-9) represents a convergence of synthetic innovation, pharmaceutical relevance, and computational utility. Its multifaceted applications position it as a compound of enduring interest in both academic and industrial settings, particularly in the era of AI-enhanced research and sustainability-driven science.

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